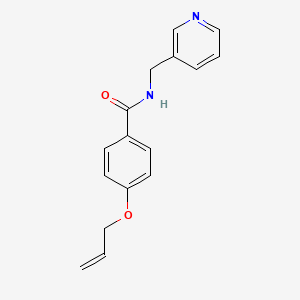
4-(allyloxy)-N-(3-pyridinylmethyl)benzamide
Übersicht
Beschreibung
4-(allyloxy)-N-(3-pyridinylmethyl)benzamide, commonly known as APB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of APB involves the selective inhibition of dopamine D2 receptors. This results in a decrease in the activity of dopaminergic neurons in the brain, which in turn affects various physiological and behavioral processes. APB has also been found to have some affinity for serotonin receptors, although its activity on these receptors is much weaker than on dopamine receptors.
Biochemical and Physiological Effects:
APB has been found to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the mesolimbic pathway, which is involved in the reward system of the brain. APB has also been found to decrease the locomotor activity of rats, indicating its potential as a tool to study the role of dopamine in motor function. Additionally, APB has been found to have some effects on the cardiovascular system, although the exact mechanism of these effects is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
APB has several advantages as a tool for scientific research. It is highly selective for dopamine D2 receptors, which allows for the specific investigation of the role of these receptors in various physiological and behavioral processes. APB is also relatively easy to synthesize and has good stability, which makes it a convenient tool for lab experiments. However, APB has some limitations as well. Its effects on other neurotransmitter systems are not well understood, which may limit its use in certain experiments. Additionally, the exact mechanism of its effects on the cardiovascular system is not well understood, which may limit its use in studies involving this system.
Zukünftige Richtungen
There are several future directions for the use of APB in scientific research. One potential direction is the investigation of its effects on other neurotransmitter systems, such as the serotonin system. Additionally, APB could be used to investigate the role of dopamine D2 receptors in other diseases, such as depression and anxiety. Further studies could also investigate the potential therapeutic applications of APB in various diseases. Finally, the development of new compounds based on APB could lead to the discovery of novel drugs with improved selectivity and efficacy.
Wissenschaftliche Forschungsanwendungen
APB has been extensively used in scientific research as a tool to study the role of dopamine in the brain. It has been found to selectively inhibit the activity of dopamine D2 receptors, which are involved in the regulation of various physiological and behavioral processes. APB has been used to investigate the role of dopamine D2 receptors in drug addiction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-prop-2-enoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-10-20-15-7-5-14(6-8-15)16(19)18-12-13-4-3-9-17-11-13/h2-9,11H,1,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCGFBCHBACNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-bromobenzoate](/img/structure/B4408206.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B4408224.png)
![N-[2-fluoro-5-(4-morpholinylsulfonyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4408225.png)
![1-{4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4408242.png)
![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)
![2-({[2-(butyrylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4408282.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)
![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)
![4-[4-(3-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4408301.png)
![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)